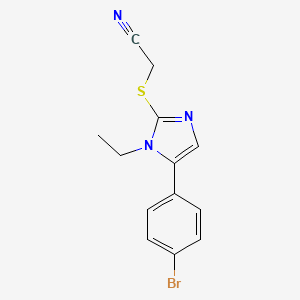

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile

Description

2-((5-(4-Bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile is a heterocyclic compound featuring a central imidazole ring substituted with a 4-bromophenyl group at position 5, an ethyl group at position 1, and a thioacetonitrile moiety at position 2.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3S/c1-2-17-12(9-16-13(17)18-8-7-15)10-3-5-11(14)6-4-10/h3-6,9H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHXAUFLWMBAIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC#N)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-bromophenyl imidazole. This can be achieved through the cyclization of 4-bromoaniline with glyoxal in the presence of an acid catalyst. The resulting 4-bromophenyl imidazole is then alkylated with ethyl iodide to introduce the ethyl group at the nitrogen position of the imidazole ring.

The next step involves the introduction of the thioacetonitrile group. This can be accomplished by reacting the ethylated imidazole derivative with chloroacetonitrile in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the carbon of the chloroacetonitrile, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetonitrile moiety. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to convert the thio group to a sulfoxide or sulfone.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions. For example, the bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Amines, thiols, sodium hydride, dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore The imidazole ring is a common motif in many biologically active molecules, and the presence of the bromophenyl group can enhance binding affinity to certain biological targets

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its unique structure allows for the design of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the bromophenyl group can participate in hydrophobic interactions or halogen bonding. The thioacetonitrile moiety can act as a nucleophile or electrophile in biochemical pathways.

Comparison with Similar Compounds

The following analysis compares 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile with structurally or functionally related compounds from the evidence.

Structural Analogues

Table 2: Property and Activity Comparisons

Key Observations:

- Toxicity : Triazole-thioacetic acid derivatives () are predicted to have low acute toxicity (LD50 > 2000 mg/kg), suggesting the target compound’s nitrile group may require further evaluation for cyanide release risk.

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile , with a molecular formula of and a molecular weight of approximately 423.35 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structural Insights

The compound features several key structural components:

- Imidazole Ring : Known for its role in various biological systems and as a pharmacophore in many drugs.

- Thiazole Ring : Often associated with antimicrobial and anticancer properties.

- Bromophenyl Substituent : This moiety may enhance the lipophilicity and biological activity of the compound.

The presence of these functional groups suggests significant potential for interaction with biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanisms behind this activity may involve:

- Disruption of bacterial cell walls.

- Inhibition of essential enzymes involved in bacterial metabolism.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 | Bactericidal |

| Escherichia coli | 1.0 | 2.0 | Bactericidal |

| Pseudomonas aeruginosa | 2.0 | 4.0 | Bacteriostatic |

Anticancer Properties

Research has also pointed towards the anticancer potential of this compound. Studies have demonstrated cytotoxic effects against various cancer cell lines, attributed to:

- Induction of apoptosis.

- Inhibition of cell proliferation.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| MCF-7 | 15 | Cell cycle arrest |

| A549 | 12 | Inhibition of proliferation |

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound, where it showed comparable results to established antibiotics like norfloxacin, particularly against Staphylococcus epidermidis . -

Cytotoxicity Assessment :

Another investigation assessed the cytotoxicity of thiazole-based compounds against human glioblastoma U251 cells, revealing that the presence of specific substituents significantly enhanced activity, suggesting that structural modifications could further improve efficacy . -

Molecular Docking Studies :

Molecular docking simulations have indicated that the compound binds effectively to target enzymes, potentially inhibiting their activity and modulating cellular pathways involved in disease processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.